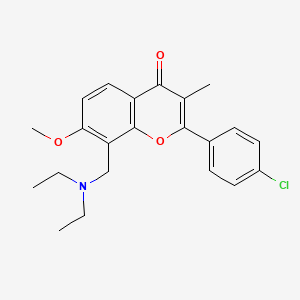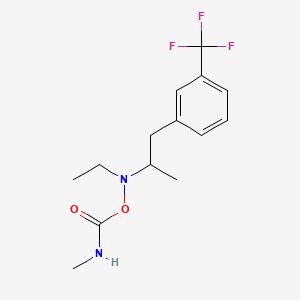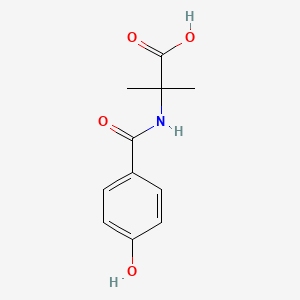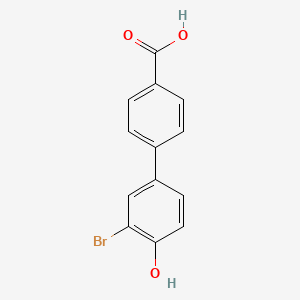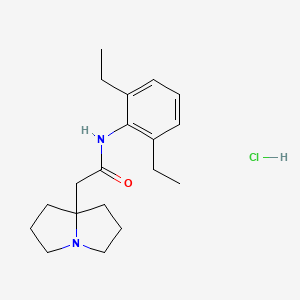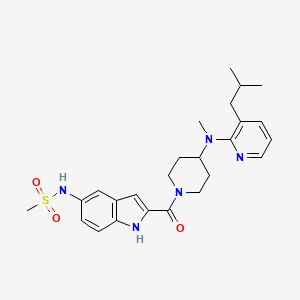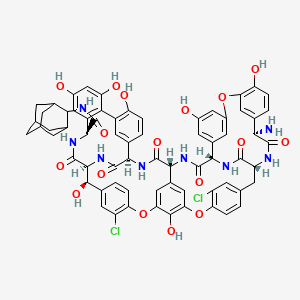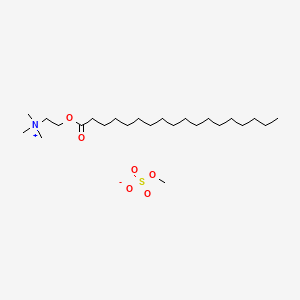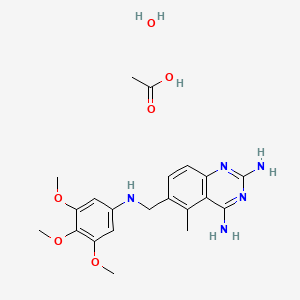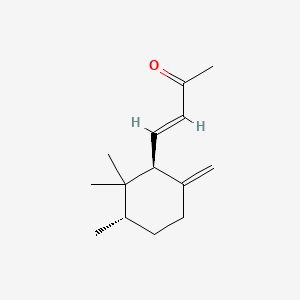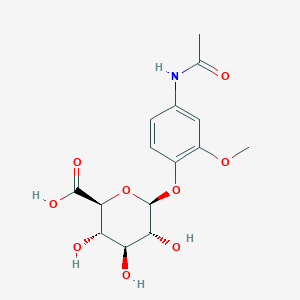
3-Methoxyacetaminophen glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxyacetaminophen glucuronide is a metabolite of acetaminophen (commonly known as paracetamol). It is formed through the glucuronidation process, where 3-methoxyacetaminophen is conjugated with glucuronic acid. This compound is significant in pharmacokinetics and toxicology studies as it helps in understanding the metabolism and excretion of acetaminophen .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxyacetaminophen glucuronide involves the glucuronidation of 3-methoxyacetaminophen. One method includes the use of sulfur trioxide pyridine complex in pyridine at 40°C for 3 hours . This reaction results in the formation of the glucuronide conjugate.
Industrial Production Methods
Industrial production of this compound typically involves enzymatic glucuronidation using UDP-glucuronosyltransferases (UGTs). This method is preferred due to its efficiency and specificity in producing the desired glucuronide conjugate .
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxyacetaminophen glucuronide primarily undergoes phase II metabolic reactions, including glucuronidation and sulfation . These reactions increase the compound’s water solubility, facilitating its excretion.
Common Reagents and Conditions
Glucuronidation: UDP-glucuronic acid and UGT enzymes.
Sulfation: Sulfur trioxide pyridine complex in pyridine.
Major Products Formed
The major products formed from these reactions are this compound and 3-methoxyacetaminophen sulfate .
Aplicaciones Científicas De Investigación
3-Methoxyacetaminophen glucuronide is used in various scientific research applications:
Pharmacokinetics: Studying the metabolism and excretion of acetaminophen.
Toxicology: Understanding the hepatotoxicity of acetaminophen and its metabolites.
Genomics: Genome-wide association studies to identify genetic loci related to acetaminophen metabolism.
Drug Development: Evaluating the safety and efficacy of new drugs by studying their metabolic pathways.
Mecanismo De Acción
The mechanism of action of 3-methoxyacetaminophen glucuronide involves its formation through the glucuronidation of 3-methoxyacetaminophen by UGT enzymes. This process increases the compound’s water solubility, facilitating its excretion through the kidneys . The glucuronide conjugate is excreted by transporters in the hepatocyte membranes .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Hydroxyacetaminophen glucuronide
- 3-Methoxyacetaminophen sulfate
- Acetaminophen glucuronide
Uniqueness
3-Methoxyacetaminophen glucuronide is unique due to its specific formation from 3-methoxyacetaminophen, which involves methylation by catechol-O-methyltransferase (COMT) followed by glucuronidation . This distinguishes it from other acetaminophen metabolites that do not undergo the same methylation step.
Propiedades
Número CAS |
52092-55-4 |
|---|---|
Fórmula molecular |
C15H19NO9 |
Peso molecular |
357.31 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-(4-acetamido-2-methoxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C15H19NO9/c1-6(17)16-7-3-4-8(9(5-7)23-2)24-15-12(20)10(18)11(19)13(25-15)14(21)22/h3-5,10-13,15,18-20H,1-2H3,(H,16,17)(H,21,22)/t10-,11-,12+,13-,15+/m0/s1 |
Clave InChI |
XLGYMPUDHJPLNR-DKBOKBLXSA-N |
SMILES isomérico |
CC(=O)NC1=CC(=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)OC |
SMILES canónico |
CC(=O)NC1=CC(=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-[3-(methylamino)propyl]tricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,9,11,13-heptaen-8-one;oxalic acid](/img/structure/B15192103.png)
